Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase) encoded by the pncA gene [1] [2] [3]. Its unique sterilizing activity, which helps shorten TB therapy, is attributed to its ability to kill non-replicating, persistent bacilli that other drugs miss [2]. The exact mechanism by which POA exerts its lethal effect has been debated, but recent research has solidified several key targets.
The following diagram illustrates the journey of PZA from prodrug to active agent and its multi-target mechanism of action within the bacterial cell.
This compound is activated to pyrazinoic acid (POA) by PncA, which then acts on multiple cellular targets.
Primary Target: Inhibition of PanD and Coenzyme A Synthesis The most recent and compelling evidence identifies aspartate decarboxylase (PanD) as a key target of POA [4] [5]. PanD is essential for the biosynthesis of coenzyme A (CoA). Structural and biochemical studies show that POA binds competitively to the PanD active site, acting as a slow-binding competitive inhibitor. This binding disrupts the pantothenate/CoA pathway, which is vital for bacterial metabolism and survival, particularly under the stressful conditions found within host lesions [4].
Other Proposed Mechanisms
rpsA mutations in PZA resistance is debated, and this is likely a secondary mechanism, if it occurs at all [3].Resistance to PZA is primarily caused by mutations in the pncA gene that impair the PZase enzyme's ability to activate the prodrug [6] [7] [2]. The table below summarizes key characteristics of pncA-mediated resistance.
| Feature | Description |
|---|---|
| Mutation Frequency | Mutations in pncA account for 72-97% of PZA resistance in clinical isolates [6] [7] [8]. |
| Mutation Diversity | Over 600 diverse mutations have been reported, including nucleotide substitutions, insertions, and deletions scattered across the entire gene and its promoter region [8] [9] [10]. |
| Consequence | Mutations lead to a loss of PZase function, preventing conversion of PZA to active POA [6] [2]. |
| Other Resistance Genes | Less commonly, mutations in panD, rpsA, and certain efflux pump genes have been associated with PZA resistance [2] [8]. |
Research on PZA's action and resistance relies on a combination of phenotypic, genotypic, and structural methods.
pncA gene that are correlated with resistance.pncA gene and its promoter region (approx. 720-900 bp product) [6] [7].pncA sequence (e.g., from strain H37Rv) to identify mutations [7] [9].pncA mutation causes resistance, its impact on the 3D structure of the PncA enzyme can be modeled.For researchers investigating novel pncA mutations, the following workflow integrates genotypic and computational methods to infer the likelihood of PZA resistance.
A workflow for characterizing novel pncA mutations, from identification to resistance prediction.
For decades, both isoniazid (INH) and pyrazinamide (PZA), essential first-line tuberculosis (TB) drugs, have been contraindicated in patients with porphyria due to the risk of inducing acute attacks [1]. However, recent experimental evidence indicates that their effects on the heme biosynthetic pathway are fundamentally different.
Core Finding: A 2025 study demonstrates that INH significantly disrupts heme biosynthesis, while PZA shows no measurable effect on the key regulatory enzymes, suggesting it may not carry the same porphyrogenic risk [1] [2]. This guide provides the technical data and experimental protocols behind this pivotal finding.
Porphyrias are metabolic disorders caused by defects in the heme biosynthesis pathway, leading to accumulation of neurotoxic porphyrin precursors like aminolevulinic acid (ALA) and porphobilinogen (PBG) [3]. Drug-induced attacks occur when a drug upregulates the rate-limiting enzyme, aminolevulinic acid synthase 1 (ALAS1), or inhibits downstream enzymes, causing precursor accumulation [3] [4].
The following diagram illustrates the contrasting mechanisms of INH and PZA on the heme biosynthesis pathway as identified in the recent mouse study [1]:
Mechanisms of INH and PZA on Heme Biosynthesis. INH upregulates Alas1 and downregulates Fech, leading to toxic accumulation. PZA shows no effect on these enzymes [1].
The following tables summarize the key quantitative findings from the 2025 mouse study, which compared the effects of INH and PZA on the heme biosynthesis pathway [1].
Table 1: Effects on Key Hepatic Enzyme Expression and Activity
| Parameter | Isoniazid (INH) Treatment | This compound (PZA) Treatment | Measurement Method |
|---|---|---|---|
| Alas1 mRNA | Significantly upregulated | No measurable effect | qPCR [1] |
| Alas1 Protein | Significantly upregulated | No measurable effect | Western Blotting [1] |
| Alas1 Activity | Significantly increased | No measurable effect | Metabolomic analysis (ALA accumulation as a proxy) [1] |
| Fech mRNA | Significantly downregulated | No measurable effect | qPCR [1] |
| Fech Protein | Significantly downregulated | No measurable effect | Western Blotting [1] |
Table 2: Accumulation of Toxic Metabolites
| Metabolite | Isoniazid (INH) Treatment | This compound (PZA) Treatment | Sample Type | Analysis Method |
|---|---|---|---|---|
| Aminolevulinic Acid (ALA) | Significant accumulation | No accumulation | Liver & Urine | UPLC-QTOFMS [1] |
| Protoporphyrin IX (PPIX) | Significant accumulation | No accumulation | Liver & Feces | UPLC-QTOFMS [1] |
TCGCCGATGCCCATTCTTATC, Reverse: GGCCCCAACTTCCATCATCTCAGACAGATGAGGCTATCAAAGG, Reverse: CACAGCTTGTTGGACTGGATGThe experimental evidence suggesting a re-evaluation of PZA's contraindication opens several avenues for further investigation:
The metabolic activation of this compound and the subsequent fate of Pyrazinoic Acid involve specific enzymes primarily in the liver. The following diagram maps this pathway and highlights the enzymes responsible for each conversion.
Overview of the primary metabolic pathway of this compound in humans.
For research and development purposes, quantitative data on metabolite excretion and enzyme characteristics are essential. The tables below summarize key parameters.
Table 1: Urinary Excretion of PZA and Metabolites in Humans (within 36 hours of administration) [3]
| Compound | Percentage Excreted (%) |
|---|---|
| Pyrazinoic Acid (POA) | 36% |
| 5-hydroxy-pyrazinamide (5-OH-PZA) | 15.4% |
| 5-hydroxy-pyrazinoic acid (5-OH-PA) | 13.8% |
| Parent PZA | 3.8% |
| Total Recovery | ~70% |
Table 2: Key Enzymes in PZA Metabolism
| Enzyme | Primary Reaction | Cellular Localization | Polymorphisms / Notes |
|---|---|---|---|
| Hepatic Amidase | PZA → POA | Microsomal fraction [3] | Genetic identity remains unknown [3]. |
| Xanthine Oxidase (XO) | PZA → 5-OH-PZA POA → 5-OH-PA | Cytosol; high in liver/intestine [3] | Activity varies by individual/ethnicity; inducible by IFN-γ [3]. |
Understanding PZA's action and testing its efficacy requires specialized methods due to its unique pH-dependent activity.
Broth Microdilution for PZA Susceptibility Testing at Neutral pH A recent study details a method to overcome the challenges of conventional acidic pH testing, which is prone to false resistance [4].
Live Single-Cell Imaging of PZA Action in Macrophages This protocol uses live-cell imaging to visualize the disruption of intrabacterial pH homeostasis, a key mechanism of PZA action [5].
The antibacterial activity of POA is complex and involves multiple synergistic mechanisms.
The bactericidal activity of Pyrazinamide is fundamentally a pH-dependent process [1]. The currently accepted model involves a multi-step "acidification cycle" that leads to intracellular accumulation of PZA's active form and cytoplasmic stress [2] [1].
The acidification cycle of PZA activation and POA accumulation.
More recent research reveals that PZA's activity synergizes with host oxidative stress [3] [4]. The active metabolite, pyrazinoic acid (POA), can complex with iron to catalyze the formation of highly reactive hydroxyl radicals from host-derived hydrogen peroxide, causing lethal oxidative damage to bacterial components [3].
Proposed synergy between host oxidative burst and PZA activity.
This method identifies compounds that enhance PZA activity under standardized acidic conditions [5].
Chemostat cultures allow for studying PZA's effect on bacteria at different growth rates under controlled environmental conditions (pH 6.3, 10% dissolved oxygen) [6].
The tables below summarize key quantitative findings on PZA's activity, synergies, and pharmacological properties.
Table 1: PZA Bactericidal Activity and Synergistic Combinations
| Parameter / Interaction | Quantitative Data / Observation | Experimental Context |
|---|---|---|
| MIC for *M. tuberculosis* | 16 - 50 µg/mL [1] | Acidic pH (e.g., 5.5) [1] |
| Optimal pH for in vitro activity | pH 5.6 [6] | In vitro batch culture [6] |
| Minimum Growth-compatible pH | ~pH 6.2 [6] | Chemostat culture, steady-state growth [6] |
| Synergy with Host ROS | Potent bactericidal activity with H₂O₂ [3] [4] | Macrophage infection model & axenic culture [3] |
| Synergy with other TB drugs | Significant potentiation with Rifampicin [5] | Microtiter plate potentiation assay [5] |
Table 2: Key Pharmacological Parameters of this compound in Humans
| Parameter | Value | Note / Context |
|---|---|---|
| Standard Oral Dose | 20 - 30 mg/kg/day (max 2g/day) [7] | For drug-susceptible TB |
| Peak Plasma Concentration (Cmax) | 30 - 50 µg/mL [7] | After 20-25 mg/kg dose |
| Plasma Half-Life (t₁/₂) | ~9-10 hours [8] [7] | In patients with normal renal/hepatic function |
| Primary Metabolic Pathway | Hydrolysis to POA (liver) [8] [7] | Via amidase; then hydroxylation by Xanthine Oxidase [8] |
| Primary Excretion Route | Urine (∼70% of dose in 24h) [8] [7] | Mainly as metabolites |
Understanding these mechanisms opens new avenues for TB therapy:
PZA is primarily metabolized in the liver. The current understanding of its metabolic pathway and the enzymes involved can be visualized as follows, illustrating how these processes are believed to contribute to liver injury:
PZA metabolism involves multiple hepatic enzymes, and the metabolite 5-OH-PA is a primary toxicant [1] [2].
The following table summarizes the critical enzymes involved in PZA metabolism, their roles, and key characteristics relevant to hepatotoxicity.
| Enzyme | Role in PZA Metabolism | Subcellular Location | Key Characteristics/Polymorphisms |
|---|---|---|---|
| Amidase [1] | Converts PZA to Pyrazinoic Acid (PA) [1] | Hepatic Microsomes [1] | Genetic identity unknown; Highest activity in liver; Species-dependent (high in rabbits) [1] |
| Xanthine Oxidase (XO) [1] | Oxidizes PZA to 5-OH-PZA; Oxidizes PA to 5-OH-PA [1] | Liver, Intestine [1] | Activity varies by individual/ethnicity; Inducible by interferon; 5-OH-PA is a key toxic metabolite [1] |
Research indicates that PZA-induced hepatotoxicity is multifactorial, with two primary mechanisms identified:
PZA induces hepatotoxicity via the PERK-eIF2α-ATF4-CHOP ER stress pathway, which can be alleviated by the chemical chaperone 4-PBA [2].
The table below consolidates key quantitative data from the literature, which is essential for evaluating PZA's toxic potential.
| Parameter | Value / Finding | Context / Significance |
|---|---|---|
| Dosage (Adults) [1] | 20–30 mg/kg/day | Standard WHO-recommended dose. |
| Plasma Half-life [1] | 9.6 hours | In subjects with normal hepatic/renal function. |
| PZA Half-life in Hepatic Insufficiency [1] | 15.07 hours | Clearance markedly reduced; suggests need for dose adjustment. |
| In vitro IC₅₀ (HepG2 cells) [2] | 87 mM | Concentration causing 50% loss of cell viability after 24h. |
| In vitro LDH Release (HepG2) [2] | Significant increase at ≥10 mM | Indicator of cell membrane damage. |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the key studies.
The table below synthesizes findings from recent popPK studies, highlighting the model structure, significant covariates, and therapeutic targets.
| Study Population & Citation | Model Structure | Significant Covariates (on CL) | Key PK/PD Targets & Dosing Recommendations |
|---|
| Chinese TB patients (DS & MDR) [1] | One-compartment | Total Body Weight (CL increased by 0.45 L/h per 10 kg) | Targets: AUC₀–₂₄ > 363 mg·h/L or Cₘₐₓ > 35 mg/L. Dosing: 1500 mg (40-70 kg), 1750 mg (70-80 kg), 2000 mg (80-90 kg). | | Korean TB patients [2] | One-compartment with allometric scaling | Geriatric with Diabetes Mellitus (CL 30% higher vs. others) | Geriatric DM patients had 30% lower AUC, requiring higher doses. | | Multi-cohort Model Repository [3] | Various (Repository) | Body Size (most important), Age (higher mg/kg in pediatrics/geriatrics), Diabetes (higher mg/kg) | Supports model-informed precision dosing (MIPD); dosage adjustments needed for specific sub-populations. | | International Cohorts [4] | One-compartment with transit absorption | Fed State (slowed absorption rate) | Established a Limited Sampling Strategy (LSS) using 0, 2, and 6-hour post-dose samples to predict AUC₂₄. |
The methodologies from the cited studies provide a robust framework for popPK model development.
The following diagram illustrates the conceptual workflow for applying a popPK model to guide personalized PZA dosing, a process known as Model-Informed Precision Dosing (MIPD).
This workflow forms the core of clinical decision support tools, such as R Shiny dashboards, which are being developed to make MIPD more accessible in clinical practice [3].
To implement these protocols, researchers can leverage several powerful software tools:
mrgsolve simulation engine. It allows for real-time simulation and visualization of PK/PD models, enabling researchers to efficiently assess the impact of covariates and dosing regimens on PK exposure [6].mrgsolve [6] and PKPDsim [7] are widely used and can be integrated into interactive Shiny web applications for exploratory analysis.
Understanding PZA's unique role and how pncA mutations confer resistance is fundamental to TB research and drug development.
pncA gene result in a loss or reduction of pyrazinamidase activity, preventing the conversion of PZA to POA and thereby conferring high-level resistance [1] [2] [4]. This is the major mechanism, accounting for 70% to 97% of PZA-resistant clinical isolates [3] [5].The diagram below illustrates the core mechanism of PZA activation and how pncA mutations lead to resistance.
Mutations that confer PZA resistance are highly diverse and distributed across the entire pncA gene, affecting protein function through various mechanisms.
pncA gene structure, including the promoter region, the active site, and metal-binding sites, with no single "hotspot" [1] [3] [5].The table below summarizes the types and effects of various pncA mutations identified in clinical and research settings.
| Mutation Type/Example | Molecular Consequence | Phenotypic Effect (PZA Resistance) | Key Findings |
|---|---|---|---|
| Amino Acid Substitutions (e.g., H57D, T47A, V155G) [1] | Alters protein folding, active site, or metal-binding capacity [6] | Confirmed resistance [1] | Distributed across the protein structure; over 300 resistance-conferring substitutions identified [5] |
| Frameshift Mutations (Insertions/Deletions, e.g., C deletion at nt 99, GG insertion between nt 391-392) [1] | Premature stop codon or truncated, non-functional protein [1] | Confirmed resistance [1] | Results in a complete loss of functional enzyme |
| Promoter Region Mutations (e.g., A(-11)G) [1] | May reduce gene expression and protein levels [2] | Confirmed resistance [1] | Less common; can affect binding of transcription factors |
| Silent Mutations (e.g., C195T, Ser65Ser) [1] | No change in amino acid sequence | No resistance (susceptible phenotype) [1] | Used as a control to confirm phenotypic correlation is due to protein changes |
Given the challenges of phenotypic DST, molecular methods are crucial for accurate and rapid detection of PZA resistance.
This method directly identifies resistance-causing mutations and is highly correlated with phenotypic resistance.
pncA gene and its promoter.
pncA, Rv2043c) to identify mutations [1].The workflow for genetic detection of resistance is summarized below.
For novel mutations, computational tools can predict their likelihood of causing resistance, guiding experimental validation.
pncA mutations.pncA mutations complicates the development of simple probe-based molecular tests, making sequencing the most reliable genetic method [3] [5].pncA mutation (8-nt deletion and Arg140Ser) demonstrates the potential for transmission of resistant strains, which sequencing can help track [2].pncA mutations were HIV-positive, highlighting this population as potentially more vulnerable to PZA resistance and warranting closer monitoring [7].pncA: While pncA is the primary driver, mutations in other genes like rpsA and panD are also implicated in a minority of PZA-resistant cases with an unknown pncA status, though their clinical significance requires further validation [8] [3].
Pyrazinamide (PZA) is a cornerstone first-line prodrug used in tuberculosis (TB) treatment. Its unique sterilizing activity comes from its ability to target non-replicating, persistent Mycobacterium tuberculosis (Mtb) [1] [2].
pncA gene) to its active form, pyrazinoic acid (POA) [2] [3]. Mutations in pncA are the primary cause of PZA resistance [1] [2] [3].The following table summarizes key structural modifications to the POA scaffold and their impact on antimycobacterial activity, based on recent research [1] [2].
| Modification Site | Modification Type | Impact on Activity & Key Findings |
|---|---|---|
| Pyrazine Core | Pyridine, pyrimidine, pyridazine, or benzoic acid bioisosteres | Decreased or abolished activity. The pyrazine ring is an essential pharmacophore for target binding and activity [2]. |
| Carboxylic Acid Group | Ester prodrugs or other bioisosteres | Simple ester prodrugs can improve activity against other mycobacterial species. However, bioisosteric replacement of the acid itself generally does not enhance activity, indicating the carboxylic acid is critical for interacting with the PanD target [1] [2] [5]. |
| Position 3 | Alkylamino-group substitutions | Significantly improved potency. 3-alkylamino substitutions can lead to analogs that are 5 to 10-fold more potent than the parent POA [1] [2]. |
| Position 5 | Alkylamino- or chloro-group substitutions | Improved potency and stability. 5-alkylamino substitutions also yield highly potent analogs. 5-chloropyrazinoate esters have shown up to 100-fold greater activity against Mtb and significantly improved serum stability compared to PZA [1] [2] [5]. |
| Position 6 | Various substitutions | Generally leads to reduced or abolished activity. This position appears to be highly sensitive to steric hindrance, and modifications are not well-tolerated [2]. |
The following methodology outlines a standard approach for synthesizing and evaluating novel POA analogs, as described in the recent SAR study [1] [2].
Analog Design and Synthesis:
Biological Evaluation:
The relationship between the key experimental steps and the primary mechanism of action can be visualized as follows:
Experimental workflow from analog synthesis to mechanistic validation.
pncA mutations, as they bypass the need for prodrug activation [1] [2].
Pyrazinamide (PZA) is a cornerstone first-line antituberculosis drug with potent sterilizing activity that enables shorter treatment regimens. It plays an especially critical role in novel regimens containing bedaquiline and pretomanid for multidrug-resistant TB [1]. However, PZA susceptibility testing presents unique technical challenges compared to other anti-TB drugs.
PZA is a prodrug that requires conversion to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase (coded by the pncA gene). Additionally, PZA is only active in an acidic environment (pH ~5.9-6.0), which necessitates specialized culture conditions [2]. The BACTEC MGIT 960 system provides an automated, non-radiometric method for PZA susceptibility testing that can be performed either directly from processed sputum specimens or indirectly from cultured isolates, offering significant time savings compared to conventional methods [1].
Table 1: Required Materials for PZA Susceptibility Testing
| Category | Specific Items | Specifications |
|---|---|---|
| Culture Media | MGIT PZA Medium Tubes | Acidified to pH 5.9-6.0 |
| MGIT Growth Supplement | PANTA (Polymyxin B, Amphotericin B, Nalidixic Acid, Trimethoprim, Azlocillin) | |
| Drug Formulations | Lyophilized PZA | Reconstituted in sterile distilled water to stock concentration of 8000 mg/L |
| Quality Control | Reference Strains | M. tuberculosis H37Rv (ATCC 27294) - PZA susceptible M. tuberculosis (ATCC 35828) - PZA resistant |
The critical concentration of PZA in the MGIT 960 system is 100 μg/mL. The acidic pH of the specialized MGIT PZA medium is essential for drug activity and must be verified to ensure accurate results [2].
Sputum Processing:
Inoculum Standardization:
The following diagram illustrates the complete workflow for PZA susceptibility testing:
Drug Tube Preparation and Inoculation:
Instrument Operation and Interpretation:
Multiple studies have demonstrated that the standard MGIT 960 PZA susceptibility test produces unacceptably high rates of false resistance. Research by Mitarai et al. found that 58.2% of strains initially classified as resistant by standard testing were actually susceptible when retested using a reduced inoculum protocol [2].
Reduced Inoculum Protocol:
Table 2: Performance Comparison of Standard vs. Reduced Inoculum Methods
| Parameter | Standard Inoculum (0.5 mL) | Reduced Inoculum (0.25 mL) |
|---|---|---|
| Reportable Results | 59% of cases [1] | Improved confirmation of true resistance |
| False Resistance Rate | 58.2% [2] | Significantly reduced |
| Agreement with Reference | Variable | 100% with Bactec 460 for confirmed resistant strains [2] |
| Major Errors | High frequency | Minimal |
The established critical concentration of 100 μg/mL in MGIT 960 may not optimally predict clinical outcomes. Chigutsa et al. identified that a MIC breakpoint of 50 mg/L better predicts poor sputum culture conversion at 2 months, with a relative risk of 1.5 (95% CI: 1.2-1.8) for patients with MIC >50 mg/L compared to those with MIC ≤50 mg/L [3].
Key Performance Metrics:
Table 3: Common Issues and Resolution Strategies
| Problem | Possible Causes | Resolution |
|---|---|---|
| Uninterpretable Results | Contamination, insufficient growth | Repeat test with careful aseptic technique |
| High False Resistance | Inoculum too concentrated | Employ reduced inoculum (0.25 mL) confirmation [2] |
| No Growth in Control | Non-viable inoculum, improper pH | Verify specimen quality and medium pH |
| Extended Time to Positivity | Low bacterial load | Extend incubation period up to 21 days |
The decision between direct and indirect testing methods depends on clinical needs and laboratory capabilities. The following logic diagram illustrates the appropriate application of each method:
Direct Testing Advantages:
Indirect Testing Advantages:
The MGIT 960 system provides a reliable platform for PZA susceptibility testing when properly implemented. The critical considerations for accurate testing include:
PZA susceptibility testing remains challenging but is increasingly important in the era of novel TB regimens and drug-resistant tuberculosis. Proper implementation of these protocols will ensure accurate results for both clinical management and research applications.
Pyrazinamide (PZA) serves as a first-line tuberculosis drug with unique sterilizing activity against semi-dormant tubercle bacilli, playing an indispensable role in shortening therapy duration from 9 to 6 months for drug-susceptible cases and remaining crucial in treatment regimens for multidrug-resistant TB (MDR-TB). [1] The activation of PZA depends on the bacterial enzyme pyrazinamidase, encoded by the pncA gene, which converts the prodrug PZA into its active form, pyrazinoic acid (POA). [2] Resistance to PZA has emerged as a significant clinical challenge, with studies reporting resistance rates of approximately 31% among new TB cases in some high-burden regions, and notably higher rates (56%) observed in HIV-coinfected populations. [3]
Conventional phenotypic drug susceptibility testing (DST) for PZA is notoriously problematic due to the requirement for acidic pH (pH 5.5-6.0) for drug activity, leading to high rates of false resistance (up to 70% in some settings) and technical challenges in standardization. [1] Molecular detection of pncA mutations provides a rapid and accurate alternative, bypassing the limitations of phenotypic methods. The pncA gene spans 558 base pairs and encodes a 186-amino acid protein, and mutations associated with PZA resistance are distributed throughout the entire gene and its promoter region, necessitating comprehensive sequencing approaches for reliable detection. [2] [1]
PZA resistance is primarily mediated through mutations in the pncA gene that impair pyrazinamidase activity, preventing conversion of the prodrug PZA to its active form, pyrazinoic acid (POA). Extensive research has demonstrated that 72-97% of PZA-resistant clinical isolates harbor mutations in pncA or its putative promoter region, confirming pncA mutation as the major mechanism of PZA resistance. [4] [2] [1] These mutations encompass a diverse spectrum of genetic changes including missense mutations, nonsense mutations, frameshifts due to insertions or deletions, and promoter region mutations that affect gene expression. The molecular consequences of these mutations include disruption of the enzyme's active site, alteration of metal binding capacity (particularly the iron center coordinated by Asp49, His51, His57), reduction in protein stability, and changes in protein conformational flexibility. [1]
Specific members of the Mycobacterium tuberculosis complex (MTB complex) exhibit characteristic resistance patterns: M. bovis and M. bovis BCG are naturally resistant to PZA due to a single substitution (His57Asp) in PZase, while M. canettii strains typically demonstrate a silent nucleotide substitution A138G (Ala46Ala) in pncA alongside natural PZA resistance. [4] Recent structural analyses have revealed that resistance-associated mutations tend to occur at buried residues with low solvent accessibility (average relative solvent accessibility of 0.18 for resistant mutations compared to 0.39 for susceptible mutations), suggesting that protein destabilization represents a key mechanism underlying PZA resistance. [1]
Table 1: Prevalence of pncA Mutations in this compound-Resistant M. tuberculosis Clinical Isolates
| Study Population | Sample Size | PZA-Resistant with pncA Mutations | Notable Mutation Patterns |
|---|---|---|---|
| Global Clinical Isolates (Multiple Studies) | 57 | 53 (93%) | Diverse mutations distributed throughout gene [2] |
| Canadian Isolates (Quebec) | 21 | 21 (100%) | Uniform 8-nucleotide deletion + Arg140→Ser substitution [2] |
| Ugandan Clinical Isolates (Newly Diagnosed) | 166 | 52 (31%) | Strong association with HIV co-infection (56% of positive cases) [3] |
| "M. canettii" Isolates | 9 | 9 (100%) | A138G silent substitution characteristic of this lineage [4] |
Table 2: Structural and Functional Characteristics of pncA Mutations
| Feature | Resistant Mutations | Susceptible Mutations | Analytical Method |
|---|---|---|---|
| Solvent Accessibility | Buried residues (RSA: 0.18) | Exposed residues (RSA: 0.39) | Relative Solvent Accessibility (RSA) [1] |
| Evolutionary Impact | Deleterious scores | Neutral scores | SNAP2, PROVEAN [1] |
| Protein Stability | Large decreases in stability | Mild stability changes | mCSM-Stability, DUET, DynaMut [1] |
| Binding Affinity | Significant impairment | Minimal effect | mCSM-Lig [1] |
For culture-positive samples, begin with 1 mL of suspended mycobacterial culture transferred to a conical screw-capped tube. The recommended DNA extraction method utilizes the Cetyltrimethylammonium bromide (CTAB) protocol, which effectively lyses the tough mycobacterial cell wall and removes polysaccharide contaminants. [3] Alternatively, commercial DNA extraction kits specifically validated for mycobacterial species may be employed. For direct testing from sputum specimens, process samples in a Biosafety Level 3 cabinet to ensure containment. Prior to DNA extraction, confirm M. tuberculosis positivity and screen for rifampicin resistance using GeneXpert MTB/RIF assay according to manufacturer's instructions. [3] The extracted DNA should be evaluated for purity and concentration using spectrophotometric methods, with optimal A260/A280 ratios between 1.8-2.0 indicating minimal protein contamination.
Amplify the complete pncA coding sequence along with its promoter region using primers flanking the entire gene:
These primers generate a 700-720 bp amplicon encompassing the complete pncA gene (558 bp) along with upstream regulatory sequences. Prepare PCR master mix as follows: 2.5 μL 10× buffer, 0.5 μL dNTPs (10 mM each), 0.5 μL Taq polymerase (5 U/μL), 0.5 μL forward primer (10 μM), 0.5 μL reverse primer (10 μM), 3.0 μL DNA template, and 17.5 μL RNAase-free H₂O for a final reaction volume of 25.0 μL. [3] Perform PCR amplification using the following cycling conditions: initial denaturation at 98°C for 10 minutes; 40 cycles of denaturation at 98°C for 15 seconds, annealing at 61.2°C for 15 seconds, and extension at 72°C for 10 seconds; followed by a final extension at 72°C for 5 minutes. [3] Verify successful amplification by electrophoresis of 5 μL PCR product on a 1.5% agarose gel stained with ethidium bromide, expecting a single band of approximately 700 bp.
Purify PCR products using commercial PCR purification kits according to manufacturer's instructions. Perform bidirectional Sanger sequencing using the same primers as for PCR amplification. Utilize an automated DNA sequencer (e.g., Applied Biosystems 3700) with standard sequencing protocols. [4] Assemble sequence contigs and align to the reference pncA sequence from M. tuberculosis H37Rv (GenBank accession number AL123456.3). [3] Analyze sequences for mutations by comparing with the wild-type sequence, paying particular attention to the promoter region, catalytic triad residues (Asp8, Lys96, Cys138), and metal-binding site (Asp49, His51, His57). [1] For comprehensive analysis, utilize specialized computational tools such as SUSPECT-PZA (http://biosig.unimelb.edu.au/suspect_pza/), which employs structural and machine learning approaches to predict the phenotypic consequence of identified mutations with approximately 80% accuracy based on curated datasets of 610 pncA mutations. [1]
Interpretation of pncA sequencing results requires a systematic approach to distinguish genuine resistance mutations from neutral polymorphisms. Consider the following classification framework:
Confirmed Resistance Mutations: Non-synonymous mutations affecting conserved residues, particularly those in the catalytic site (Asp8, Lys96, Cys138), metal-binding site (Asp49, His51, His57), or residues involved in substrate binding (Phe13, Trp68). [1] Additionally, frameshift mutations, early stop codons, and mutations in the promoter region that likely affect gene expression should be classified as resistance-associated.
Lineage-Specific Markers: Silent mutations or non-synonymous changes characteristic of specific MTB complex members. The A138G (Ala46Ala) silent substitution is indicative of M. canettii, while His57Asp is characteristic of M. bovis and confers natural PZA resistance. [4] These should be reported as identification markers rather than acquired resistance mutations.
Uncertain Significance Variants: Novel non-synonymous mutations not previously documented in curated databases. For such variants, computational prediction using structural tools like SUSPECT-PZA is recommended, with correlation to phenotypic DST when possible. [1]
Polymorphisms Unrelated to Resistance: Synonymous mutations that do not alter the amino acid sequence and have been confirmed in PZA-susceptible strains should be reported as neutral polymorphisms.
While pncA sequencing demonstrates high predictive value for PZA resistance, discrepancies between genotypic and phenotypic results can occur. When phenotypic DST results are available, the following approach is recommended for resolving discordant results:
Genotype Resistance/Phenotype Susceptible: Verify the integrity of the pncA sequence analysis and confirm the absence of contamination. Consider the possibility of low-level resistance that may be missed by conventional DST methods, particularly for mutations that reduce but do not completely abolish pyrazinamidase activity.
Genotype Susceptible/Phenotype Resistance: This scenario occurs in approximately 3-5% of cases and may indicate resistance mechanisms independent of pncA, such as mutations in rpsA, panD, clpC1, or efflux pump genes. [2] [1] Additionally, review phenotypic testing conditions, as false resistance due to improper pH or inoculum size is common with PZA DST.
For clinical reporting, clearly communicate the limitations and uncertainties associated with both genotypic and phenotypic methods, and recommend repeat testing or alternative methods when discordant results have significant therapeutic implications.
pncA gene sequencing provides critical clinical utility in multiple diagnostic scenarios:
Confirmation of PZA Resistance: In cases where phenotypic DST shows ambiguous or unreliable results for PZA, pncA sequencing serves as a definitive confirmatory test. This is particularly valuable given the technical challenges of conventional PZA DST, with studies indicating that approximately 6.8% of strains initially classified as PZA-resistant by phenotypic methods may be falsely resistant due to testing artifacts. [2]
Rapid Detection of MDR-TB: Implementation of pncA sequencing alongside other genotypic drug resistance tests (e.g., for rifampicin and isoniazid) enables comprehensive resistance profiling within days compared to weeks required for conventional phenotypic DST. This accelerated turnaround time facilitates earlier initiation of appropriate treatment regimens, potentially improving clinical outcomes. [4]
Detection of Transmission Clusters: Identification of characteristic pncA mutation profiles can support epidemiological investigations of TB transmission. The detection of identical pncA mutations in multiple patients, particularly when combined with strain typing methods like IS6110 fingerprinting, provides compelling evidence of ongoing transmission and can guide public health interventions. [2]
Beyond clinical diagnostics, pncA sequencing serves valuable research functions:
Drug Development Support: Characterization of resistance mechanisms provides insights for designing next-generation TB drugs that may circumvent existing resistance mechanisms. Structural analysis of PncA variants informs the design of PZA analogs that might remain effective against currently resistant strains. [1]
Molecular Epidemiology: Surveillance of pncA mutation patterns across geographic regions and patient populations reveals trends in resistance development and spread. Studies have identified regional variations, such as the predominance of specific mutations in Quebec, Canada (8-nucleotide deletion with Arg140→Ser substitution) that would not be apparent through conventional DST alone. [2]
Quality Assurance for Phenotypic DST: pncA sequencing serves as a reference method for validating and improving phenotypic DST protocols. Correlation between genotypic and phenotypic results helps identify systematic errors in DST methodology and establishes the true accuracy of conventional testing approaches. [2]
The following Graphviz diagram illustrates the complete experimental workflow for pncA gene sequencing and analysis:
Figure 1: Experimental Workflow for pncA Gene Sequencing in this compound Resistance Detection. This diagram outlines the step-by-step process from sample collection to clinical reporting, highlighting key quality control checkpoints.
The following Graphviz diagram illustrates the molecular mechanism of this compound action and resistance:
Figure 2: Molecular Mechanism of this compound Action and Resistance. The diagram contrasts the functional drug activation pathway in susceptible strains (green) with the impaired pathway in resistant strains (red) due to pncA mutations.
This compound (PYZ) remains a critical frontline antitubercular medication essential for shortening tuberculosis treatment duration from 9-12 months to just 6 months. Its unique ability to target persistent tubercle bacilli in acidic environments makes it indispensable in first-line TB regimens. However, dose-dependent hepatotoxicity presents a significant clinical limitation that restricts its therapeutic potential. Additionally, PYZ exhibits low lymphatic distribution (log P = -1.884) far below the threshold required for natural lymphatic uptake (log P ≥ 4.7), resulting in extensive hepatic first-pass metabolism [1] [2].
Solid lipid nanoparticles (SLNs) have emerged as a promising colloidal delivery system that combines the advantages of various nanocarriers while minimizing their limitations. For this compound, SLNs offer a strategic approach to circumvent hepatic metabolism through intestinal lymphatic uptake, thereby reducing drug-induced hepatotoxicity. The solid lipid matrix protects the encapsulated drug from chemical degradation, provides sustained release properties, and enhances therapeutic efficacy while potentially allowing for dose reduction [1] [3]. The high-pressure homogenization technique employed in this protocol represents a scalable production method suitable for industrial application, providing excellent reproducibility and control over critical quality attributes.
Table 1: Complete formulation composition for PYZ-SLNs
| Component | Function | Quantity | Concentration | Rationale |
|---|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 30% w/w of lipid | 1.5-2 g (equivalent) | Therapeutic dose; adjusted based on patient weight (15-30 mg/kg) |
| Stearic acid | Primary lipid matrix | 1% w/v | 1 g/100 mL | Long-chain lipid promoting lymphatic uptake; provides solid matrix |
| Compritol 888 ATO | Secondary lipid component | Not specified | Not specified | Glyceryl dibehenate; enhances matrix stability |
| Soy lecithin | Stabilizer/emulsifier | 0.3% w/v | 0.3 g/100 mL | Natural phospholipid; improves membrane fluidity and stability |
| Stearylamine | Charge modifier | 0.1% w/v | 0.1 g/100 mL | Confers positive surface charge; enhances mucosal interaction |
| Poloxamer 188 | Primary surfactant | 3% w/v | 3 g/100 mL | Steric stabilization; prevents lipolysis; critical for GI stability |
| Mannitol | Cryoprotectant | 5% w/v | 5 g/100 mL | Prevents nanoparticle aggregation during lyophilization |
The formulation strategy employs long-chain lipids that preferentially facilitate absorption through the intestinal lymphatic system compared to medium or short-chain lipids. This approach effectively bypasses hepatic first-pass metabolism, thereby reducing PYZ-induced hepatotoxicity [1]. The selection of Poloxamer 188 as the primary surfactant is critical, as it forms a steric crown on the SLN surface, minimizing interaction with pancreatic and gastric lipases, thereby maintaining nanoparticle integrity throughout gastrointestinal transit [1] [2].
Lipid Phase Preparation:
Aqueous Phase Preparation:
Pre-emulsion Formation:
High-Pressure Homogenization:
Post-processing and Lyophilization:
The following workflow diagram illustrates the complete preparation process:
Figure 1: Complete workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles using high-pressure homogenization technique
Table 2: Quality control specifications and testing methods for PYZ-SLNs
| Parameter | Target Specification | Analytical Method | Optimized Results |
|---|---|---|---|
| Particle Size | <500 nm | Dynamic Light Scattering | 401 ± 08 nm |
| Polydispersity Index | <0.3 | Dynamic Light Scattering | Not specified |
| Zeta Potential | ±30 mV | Electrophoretic Mobility | Not specified |
| Entrapment Efficiency | >85% | Ultracentrifugation/ HPLC | 86.24 ± 1.15% |
| Drug Loading | >14% | Extraction & HPLC | 14.38 ± 0.85% |
| GI Stability | Stable at various pH | Incubation at pH 1.2, 4.5, 6.8, 7.4 | Stable across all pH |
| Drug Release Kinetics | Sustained release | In vitro dialysis | Hixon-Crowell model |
| Accelerated Stability | No significant changes | 6 months at 40°C/75% RH | Stable for 6 months |
Particle Size and Zeta Potential: Determine using Malvern Zetasizer Nano ZS90 or equivalent. Dilute SLN dispersion appropriately with distilled water to achieve optimal scattering intensity. Perform measurements in triplicate at 25±2°C [4].
Entrapment Efficiency and Drug Loading: Separate unentrapped drug using ultracentrifugation at 20,000 rpm for 60 minutes. Analyze drug content in the supernatant using validated HPLC methods. Calculate EE% using the formula: (Total drug - Free drug)/Total drug × 100. Calculate DL% using: (Mass of drug in SLNs/Mass of lipid) × 100 [1].
In Vitro Drug Release: Conduct using dialysis bag method against phosphate buffer (pH 7.4) at 37°C with continuous agitation. Withdraw samples at predetermined intervals and analyze drug content using HPLC. Fit release data to various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas, Hixon-Crowell) to determine release kinetics [1].
In Vitro Lipolysis Studies: Perform to evaluate the anti-lipolytic effect of Poloxamer 188. Incubate SLNs with pancreatic lipase solution and measure released fatty acids by pH-stat titration. Compare degradation rates with and without stabilizers [1].
A 23-full factorial design provides a systematic approach for optimizing PYZ-SLN formulations by evaluating the individual and interactive effects of critical process parameters on quality attributes. This statistical design space exploration minimizes experimental runs while maximizing information gain [1] [4].
Table 3: Design of Experiments (DoE) parameters and responses
| Factor | Low Level | High Level | Response Variable | Impact Assessment |
|---|---|---|---|---|
| Drug Concentration | 20% w/w | 40% w/w | Entrapment Efficiency | Significant impact on EE% and DL% |
| Emulsifier Concentration | 1% w/v | 5% w/v | Particle Size | Inverse relationship with particle size |
| Homogenization Cycles | 8 cycles | 16 cycles | Drug Loading | Affects homogenization efficiency |
| Interaction Effects | All 2-way interactions | All 2-way interactions | All responses | Significant interaction observed |
The experimental design should include 8 randomized runs plus center points to assess curvature. Analyze data using Design Expert software or equivalent to generate response surface models and contour plots. Identify the design space where all critical quality attributes meet predetermined specifications [4]. The optimization process revealed that 12 homogenization cycles at 1200 bar pressure with 3% Poloxamer 188 and 30% drug loading produced optimal results with particle size of 401±08 nm, EE% of 86.24±1.15, and DL% of 14.38±0.85 [1].
Accelerated stability studies should be conducted according to ICH guidelines to evaluate the long-term stability of the optimized PYZ-SLN formulation. The protocol includes:
The reported optimized PYZ-SLNs demonstrated no significant changes in these parameters over the 6-month study period, confirming adequate physical and chemical stability [1].
Gastrointestinal Stability: Incubate PYZ-SLNs in simulated GI fluids at different pH values (1.2, 4.5, 6.8, and 7.4) for predetermined time periods. Monitor particle size, PDI, and drug content to assess stability in GI environment [1].
Lipolysis Resistance: Evaluate the anti-lipolytic effect of the formulation by exposing to pancreatic lipase and monitoring degradation. The optimized formulation with Poloxamer 188 demonstrated significant resistance to lipolysis, crucial for maintaining integrity during GI transit [1].
Drug Release Kinetics: The in vitro drug release profile of optimized PYZ-SLNs showed the best fit with the Hixon-Crowell model, indicating that drug release occurs primarily through surface erosion of the lipid matrix, providing sustained release characteristics [1].
The developed protocol for This compound-loaded SLNs via high-pressure homogenization represents a robust, scalable manufacturing method suitable for industrial application. The systematic approach to formulation and process optimization using factorial design methodology ensures reproducible production of SLNs with desired characteristics. The optimized PYZ-SLNs demonstrate excellent entrapment efficiency (86.24%), appropriate particle size (401 nm) for lymphatic uptake, and superior stability in GI environments, making them a promising platform for oral TB therapy.
The lymphatic targeting approach successfully addresses the fundamental limitation of this compound therapy—hepatotoxicity—by circumventing hepatic first-pass metabolism. This formulation strategy has the potential to enhance patient compliance through reduced dosing frequency and improved safety profile, ultimately contributing to more effective tuberculosis management.
This compound is a cornerstone of both drug-susceptible and drug-resistant tuberculosis treatment regimens due to its potent sterilizing activity [1]. Its efficacy is tightly linked to its pharmacokinetic (PK) profile, specifically the area under the concentration-time curve over 24 hours (AUC₀–₂₄) and the peak concentration (Cmax).
The primary goal of TDM is to ensure that PZA exposure exceeds the thresholds required to kill Mycobacterium tuberculosis and suppress the emergence of resistance. TDM is particularly recommended for high-risk populations, such as patients co-infected with HIV, as they are more likely to have sub-therapeutic drug levels [2].
This protocol outlines a method for identifying patients with low PZA exposure using a limited number of blood draws, making it feasible for clinical and research settings.
1. Patient Preparation and Dosing
2. Blood Sample Collection
3. Sample Processing and Analysis
4. Data Interpretation and Clinical Action
The workflow below summarizes the key steps for clinical decision-making.
While TDM addresses host pharmacokinetics, determining bacterial susceptibility to PZA is crucial for regimen selection. This is complex because PZA is a prodrug activated by the bacterial enzyme pyrazinamidase.
1. Test Principle Susceptibility testing determines the minimum inhibitory concentration (MIC) of PZA against a pure culture of M. tuberculosis complex. Due to the technical challenges of PZA susceptibility testing, molecular confirmation of resistance is recommended when the phenotypic test suggests resistance [6].
2. Method
pncA gene and its promoter region. Mutations in this region account for 70-97% of PZA-resistant isolates [6].3. Interpretation
pncA gene. The absence of a pncA mutation does not completely rule out resistance, as other mechanisms may be involved [6].The table below summarizes key pharmacokinetic and efficacy targets for this compound.
| Parameter | Target for Efficacy | Notes/Significance |
|---|---|---|
| AUC₀–₂₄ | >363 mg·h/L [2] | Predictive of successful treatment outcome. |
| Cmax | >58 mg/L [2] | Associated with 2-month sputum culture conversion. |
| Effective Serum Concentration | 20-50 µg/mL [5] | Target range for PZA-susceptible strains. |
| AUC₀–₂₄/MIC Ratio | 209.1 [1] | Target for 90% of maximal sterilizing effect in vitro. |
Current evidence suggests that standard PZA doses may be suboptimal for a significant proportion of patients. Monte Carlo simulations indicate that doses of >60 mg/kg/day may be required to achieve effective drug exposure in the lungs for most patients [1]. This highlights a critical area for clinical research and drug development.
For drug developers, the integrated PK-PD model described by Gumbo et al. provides a valuable tool for efficiently identifying clinical doses that achieve a sterilizing effect before moving to large-scale trials [1].
The following table outlines modern TB treatment regimens, showing where this compound is used. Note that the new, shorter regimens for drug-resistant TB are all-oral and do not contain PZA.
| TB Type & Patient Group | Recommended Regimen | Duration | Role of PZA |
|---|---|---|---|
| Drug-Susceptible (Adults/Adolescents) | 2HPZM/2HPM [3] [7] [4] | 4 months | Core component in initial 2-month intensive phase. |
| Drug-Susceptible (Children, non-severe) | 2HRZ(E)/2HR [3] [7] [4] | 4 months | Core component in initial 2-month intensive phase. |
| Rifampin-Resistant, FQ-Susceptible | BPaLM [3] [7] | 6 months | Not part of this regimen. |
| Rifampin-Resistant, FQ-Resistant | BPaL [3] [7] | 6 months | Not part of this regimen. |
pncA mutations, suggesting other, less common resistance mechanisms exist [6].
| Parameter | Reported Value / Range | Significance / Associated Outcome | Reference(s) |
|---|---|---|---|
| Efficacy Target (AUC₂₄/MIC) | Ratio > 2.79 | Predominant predictor for 2-month culture conversion in drug-susceptible TB [1] | |
| Efficacy Target (AUC₀–₂₄) | > 363 mg·h/L | Associated with poor treatment outcome if lower [1] [2] | |
| Efficacy Target (Cₘₐₓ) | 20–60 μg/mL (mg/L) | Target range for efficacy [3] [2] | |
| Typical Clearance (CL/F) | 2.54 L/h (for 43kg⁰·⁷⁵) | Population mean value; varies with body size [1] | |
| Typical Volume (Vd/F) | 30.3 L (for 43 kg) | Population mean value [1] | |
| Key Covariate: Body Size | Significant on CL and Vd | Justifies allometric scaling (e.g., on TBW⁰·⁷⁵ for CL) [3] [2] | |
| Key Covariate: Geriatric with DM | Increase in CL/F by ~30% | Leads to lower AUC, requiring potential dose adjustment [3] | |
| Key Covariate: Fed State | Slows absorption rate (kₐ) | Does not affect bioavailability; can be used to manage nausea [1] |
The development and application of a popPK model for PZA involve several critical stages, from study design to clinical implementation.
This is the core computational phase, typically performed using non-linear mixed-effects modeling software like NONMEM, Monolix, or R.
Diagram 1: Covariate Model Building Workflow. This flowchart outlines the standard stepwise procedure for identifying patient factors that significantly explain variability in pyrazinamide pharmacokinetics.
Validated models are used for several clinical applications.
Diagram 2: Model-Informed Precision Dosing Workflow. This diagram shows the iterative process of using therapeutic drug monitoring (TDM) and Bayesian forecasting to achieve target this compound exposure for an individual patient.
Population PK modeling has transformed PZA dosing from a one-size-fits-all approach to a personalized strategy. Key advancements include the identification of critical covariates like body size and geriatric diabetes, the establishment of validated limited sampling strategies for feasible TDM, and the integration of models into MIPD workflows. Future efforts should focus on expanding model repositories with diverse population data and further integrating these tools into routine clinical practice to improve TB treatment outcomes globally.
The following workflow outlines the key steps in a line probe assay, such as the Nipro Genoscholar PZA-TB II assay [1].
The performance of molecular assays is compared against a reference method, typically phenotypic DST and/or DNA sequencing. The table below summarizes key performance metrics from the search results.
| Performance Metric | Line Probe Assay (Genoscholar) [1] | Melting Curve Microarray [2] |
|---|---|---|
| Sensitivity | 93.2% (95% CI: 89.3–95.8%) | 83% (95% CI: 75–89%) |
| Specificity | 91.2% (95% CI: 77.0–97.0%) | 100% (95% CI: 98–100%) |
| Concordance with DST/Sequencing | High concordance for mutation detection [3] [1] | Mutations in PZA-resistant strains identified by sequencing were detected [2] |
| Main Limitation | May miss novel mutations not covered by probe design; specificity not 100% [1] | Potential for false-resistant results; may serve best as a "rule-in" test [2] |
pncA: While pncA mutations account for the majority of PZA resistance, a significant number of phenotypically resistant strains have a wild-type pncA gene. Recent research highlights mutations in other genes, such as clpC1 (an ATP-dependent protease), as a novel mechanism of resistance [4]. Relying solely on pncA-based diagnostics can lead to false-negative results. Future assay development should consider incorporating probes for these alternative resistance markers [4].pncA will confer clinical resistance. Advanced computational tools like SUSPECT-PZA have been developed, which use protein structural information and machine learning to predict whether a specific pncA mutation is likely to lead to PZA resistance. This can help in interpreting novel mutations of unknown significance [5].
Pyrazinamide (PYZ) is a critical first-line antitubercular drug known for its unique sterilizing activity against slowly replicating bacilli in acidic environments. However, its clinical utility is limited by dose-dependent hepatotoxicity and challenging pharmacokinetics. Solid lipid nanoparticles (SLNs) have emerged as a promising delivery system to overcome these limitations by enhancing drug targeting, reducing hepatic exposure, and improving therapeutic outcomes. This document provides detailed protocols for the formulation optimization and comprehensive characterization of PYZ-SLNs, supporting the development of more effective and safer tuberculosis therapies [1] [2].
The encapsulation of PYZ in SLNs enables lymphatic targeting, bypassing hepatic first-pass metabolism and potentially reducing the hepatotoxicity associated with conventional PYZ therapy. This approach is particularly valuable given that PYZ itself has low lipophilicity (log P = -1.884), which naturally limits its lymphatic uptake without appropriate carrier systems. Proper characterization of these nanocarriers is essential to ensure optimal performance in both in vitro and in vivo settings [1].
High-Pressure Homogenization Technique
A 2³ full factorial design is recommended to systematically optimize the formulation. This approach evaluates the impact of critical process parameters (CPPs) and critical material attributes (CMAs) on critical quality attributes (CQAs) of the SLNs [1].
Table 1: Factorial Design Parameters and Their Levels for PYZ-SLN Optimization
| Factor | Variable Type | Low Level (-1) | High Level (+1) |
|---|---|---|---|
| A: Drug Concentration | CMA | 20% w/w | 40% w/w |
| B: Emulsifier Concentration | CMA | 1% w/v | 5% w/v |
| C: Homogenization Cycles | CPP | 6 cycles | 18 cycles |
Table 2: Critical Quality Attributes (CQAs) and Target Values for PYZ-SLNs
| CQA | Target | Influence Factors |
|---|---|---|
| Particle Size | ~400 nm | Homogenization cycles, emulsifier concentration |
| Entrapment Efficiency (EE%) | >85% | Drug concentration, lipid composition |
| Drug Loading (DL%) | ~14% | Drug concentration, lipid-to-drug ratio |
Diagram 1: Factorial Design Workflow for PYZ-SLN Optimization illustrating the relationship between input factors and output quality attributes.
A comprehensive physicochemical profile is fundamental to ensuring the quality and performance of PYZ-SLNs. The following table summarizes the key characterization tests, methods, and typical results for an optimized formulation.
Table 3: Comprehensive Physicochemical Characterization of PYZ-SLNs
| Parameter | Analytical Method | Protocol Summary | Target Specification |
|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Dilute SLN dispersion with filtered deionized water; measure at 25°C with a fixed detection angle. | Size: 401 ± 8 nm PDI: <0.3 indicates narrow distribution [1]. | | Zeta Potential | Electrophoretic Light Scattering | Dilute sample with 1 mM KCl; measure electrophoretic mobility in a standardized cell. | ZP: > ±25 mV indicates good electrostatic stability [2]. | | Entrapment Efficiency (EE%) | Indirect Method / Ultrafiltration | Centrifuge SLN dispersion using ultrafiltration tubes (MWCO 10 kDa). Analyze free drug in filtrate by HPLC. | EE%: 86.24 ± 1.15% [1]. | | Drug Loading (DL%) | Calculation | Calculate using: ( \text{DL%} = \frac{\text{Weight of drug in SLNs}}{\text{Total weight of lyophilized SLNs}} \times 100 ) | DL%: 14.38 ± 0.85% [1]. | | In Vitro Drug Release | Dialysis Bag Method | Place SLN dispersion in dialysis bag (MWCO 12-14 kDa). Immerse in release medium (e.g., PBS pH 7.4) at 37°C. Sample at intervals and analyze by HPLC. | Sustained release profile over 24-48 hours. Fits Hixon-Crowell model (indicative of release governed by particle erosion) [1]. |
Objective: To simulate the stability of PYZ-SLNs during transit through the gastrointestinal (GI) tract prior to lymphatic absorption [1].
Objective: To predict the fate of lipid-based formulations in the GI tract, specifically their susceptibility to digestion by pancreatic lipase, which influences drug release and absorption [1].
Objective: To evaluate the long-term physical and chemical stability of the optimized PYZ-SLN formulation under accelerated conditions as per ICH guidelines [1].
Diagram 2: Pathway of PYZ-SLNs for Lymphatic Delivery and Hepatotoxicity Reduction, illustrating the mechanism by which SLNs bypass first-pass metabolism.
Recent evidence suggests that the in vivo bactericidal activity of PZA is more potent than its in vitro activity, indicating a crucial synergy with the host immune system [3].
While developing a novel formulation like PYZ-SLNs, understanding the pharmacokinetic profile is vital. Bioequivalence studies for conventional PZA tablets provide a benchmark.
The systematic formulation and rigorous characterization of this compound-loaded SLNs, as outlined in these application notes and protocols, provide a robust framework for developing a superior therapeutic option for tuberculosis. The QbD approach ensures an optimized, reproducible formulation, while the comprehensive characterization confirms its potential for enhanced stability, targeted lymphatic delivery, and reduced hepatotoxicity. The advanced insights into PZA's synergy with the host's oxidative response open new avenues for harnessing nanocarriers to maximize therapeutic efficacy. Future work should focus on in vivo validation of these findings and scaling up the manufacturing process for clinical translation.
Pyrazinamide (PYZ) is an essential first-line antituberculosis drug that plays a unique role in shortening TB therapy from 9-12 months to 6 months. However, its clinical utility is significantly limited by dose-dependent hepatotoxicity, which represents a major challenge in tuberculosis treatment regimens. Recent advances in drug delivery systems have focused on lipid-based nanocarriers to overcome this limitation, with in vitro lipolysis studies serving as a critical screening tool for predicting oral bioavailability and lymphatic targeting potential.
The intestinal lymphatic system offers a promising alternative pathway for drug absorption, effectively bypassing hepatic first-pass metabolism. Solid lipid nanoparticles (SLNs) have emerged as promising carriers that can enhance lymphatic transport when properly formulated. These systems utilize long-chain lipids that facilitate absorption through the lymphatic system compared to medium or short-chain lipids. Additionally, the presence of specific surfactants like poloxamer 188 creates a steric barrier that protects the nanoparticles from enzymatic degradation in the gastrointestinal tract.
This protocol details the methodology for conducting in vitro lipolysis studies of this compound-loaded solid lipid nanoparticles (PYZ-SLNs), based on optimized formulations reported in recent literature. The described approach enables researchers to evaluate the lipolytic stability of PYZ-SLNs and their potential for intestinal lymphatic transport, thereby addressing the hepatotoxicity concerns associated with conventional PYZ therapy.
The optimized PYZ-SLN formulation demonstrated excellent encapsulation efficiency and appropriate nanoparticle characteristics suitable for lymphatic targeting. The table below summarizes the key composition and characteristics of the optimized formulation:
Table 1: Composition and characteristics of optimized this compound-loaded solid lipid nanoparticles
| Component/Parameter | Description/Value | Function/Rationale |
|---|---|---|
| Lipid Composition | Stearic acid (1% w/v), Soy lecithin (0.3% w/v) | Forms lipid core; enhances lymphatic uptake |
| Surface Modifier | Stearylamine (0.1% w/v) | Provides positive charge; improves stability |
| Stabilizer | Poloxamer 188 (3% w/v) | Creates steric barrier; prevents lipolysis |
| Drug Loading | PYZ (30% w/w of lipid) | Therapeutic payload |
| Particle Size | 401 ± 08 nm | Optimal for lymphatic uptake |
| Entrapment Efficiency | 86.24 ± 1.15% | High encapsulation reduces waste |
| Drug Loading | 14.38 ± 0.85% | Balance between drug and excipients |
| Zeta Potential | Not reported (expected positive due to stearylamine) | Colloidal stability |
The formulation process employed a high-pressure homogenization technique with 12 cycles at 1200 bar pressure, followed by lyophilization using mannitol (5% w/v) as cryoprotectant to ensure adequate shelf stability [1] [2] [3]. The resulting nanoparticles exhibited an anti-lipolytic effect due to stabilization by poloxamer 188, which creates a steric crown on the SLN surface, decreasing contact with pancreatic and gastric lipase [1].
Table 2: Required materials and instrumentation for lipolysis studies
| Category | Specific Items |
|---|---|
| Chemicals | This compound-loaded SLNs, Tris maleate buffer, Calcium chloride, Sodium chloride, Sodium hydroxide, Bile salts (e.g., sodium taurocholate), Pancreatin extract, Ethylenediaminetetraacetic acid (EDTA) |
| Equipment | pH-stat titration unit, Thermostated water bath, Magnetic stirrer with heating, Centrifuge, HPLC system with UV detection, Membrane filtration setup |
The following diagram illustrates the overall workflow for conducting in vitro lipolysis studies of this compound-loaded lipid nanoparticles:
The lipolysis profile of optimized PYZ-SLNs typically shows less than 20% drug release over 60 minutes, indicating significant anti-lipolytic effect attributed to the poloxamer 188 stabilization. This correlates with reduced accessibility of pancreatic lipase to the lipid core due to the steric barrier formed by the surfactant [1] [3].
The optimized PYZ-SLNs should be evaluated for stability across the gastrointestinal pH spectrum to predict in vivo performance:
Table 3: Gastrointestinal stability testing protocol for PYZ-SLNs
| Parameter | Gastric Phase | Intestinal Phase |
|---|---|---|
| pH Conditions | pH 1.2, pH 4.5 | pH 6.8, pH 7.4 |
| Medium | HCl solution or simulated gastric fluid | Phosphate buffers or simulated intestinal fluid |
| Incubation | 37°C with continuous shaking | 37°C with continuous shaking |
| Duration | 2 hours | 4-6 hours |
| Sampling Times | 0, 30, 60, 120 minutes | 0, 60, 120, 240, 360 minutes |
| Analysis | Particle size, PDI, drug content | Particle size, PDI, drug content |
Studies have demonstrated that PYZ-SLNs stabilized with poloxamer 188 maintain their physical integrity and drug encapsulation across the tested pH range (1.2-7.4), with no significant changes in particle size or drug leakage [1] [2]. This stability is crucial for ensuring the nanoparticles reach the intestinal lymphatic tissue intact.
The anti-lipolytic effect observed with properly formulated PYZ-SLNs has significant implications for reducing hepatotoxicity. By resisting digestion in the gastrointestinal tract, these nanoparticles can:
The correlation between in vitro lipolysis results and in vivo performance makes this methodology particularly valuable for formulators. The resistance to lipolysis indicates that the SLNs will remain intact during gastrointestinal transit, facilitating their uptake through the lymphatic pathway rather than the portal vein [1] [3] [4].
Additionally, the long-chain lipids used in the formulation (stearic acid) preferentially direct absorption toward the lymphatic system compared to medium or short-chain lipids. The steric stabilization provided by poloxamer 188 further enhances this effect by protecting the nanoparticles from pancreatic lipase degradation [2].
The in vitro lipolysis protocol described herein provides a robust methodology for evaluating the potential of this compound-loaded lipid nanoparticles for intestinal lymphatic targeting. The demonstrated anti-lipolytic effect of PYZ-SLNs stabilized with poloxamer 188 correlates with reduced hepatic first-pass metabolism, addressing the critical hepatotoxicity concern associated with this compound therapy.
This approach offers tuberculosis researchers a valuable screening tool for developing safer this compound formulations. The combination of lipolysis studies with GI stability testing provides comprehensive preclinical data for formulators seeking to optimize lymphatic targeting efficiency. Future directions may include the development of surface-modified SLNs with targeting ligands to further enhance lymphatic uptake and potentially reduce systemic exposure while maintaining therapeutic efficacy against tuberculosis.
Pyrazinamide (PZA) is a crucial first-line antitubercular agent used extensively in fixed-dose combination therapies for the treatment of tuberculosis. Effective therapeutic drug monitoring and quality control of pharmaceutical formulations containing PZA require robust, precise, and accurate analytical methods. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for the analysis of PZA due to its ability to provide simultaneous quantification of multiple antitubercular drugs in complex matrices. These methods face significant analytical challenges stemming from the diverse physicochemical properties of first-line tuberculosis drugs, which include varying polarity, solubility, and spectral characteristics [1].
The hydrophilic nature of this compound (log P ≈ -0.6) presents particular challenges when developing simultaneous analytical methods that also must quantify more lipophilic drugs such as rifampicin (log P ≈ 2.7) and clofazimine (log P ≈ 7.7) [1]. This wide polarity range complicates the selection of appropriate chromatographic conditions that can adequately retain and separate all compounds of interest within a reasonable analysis time. Furthermore, the need for stability-indicating methods that can separate degradation products adds another layer of complexity to method development [2]. These challenges necessitate careful optimization of chromatographic parameters including column chemistry, mobile phase composition, and detection wavelengths.
This application note provides detailed protocols and methodologies for the HPLC analysis of this compound in both single-component and multi-drug formulations, with a focus on regulatory compliance, method robustness, and analytical quality by design principles. The protocols have been validated according to International Conference on Harmonization (ICH) guidelines and are suitable for quality control testing in pharmaceutical laboratories [1].
The simultaneous analysis of this compound with other first-line antitubercular drugs requires careful method development to address the challenge of analyzing compounds with divergent physicochemical properties. Based on recently developed and validated methods, the following chromatographic conditions are recommended:
Table 1: Chromatographic Conditions for Simultaneous Analysis of Antitubercular Drugs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Application | Fixed-dose combination (RIF, INH, PZA) | Fixed-dose combination (RIF, INH, PZA, EMB) | Fixed-dose combination with clofazimine |
| Stationary Phase | Kromasil C18 (250 × 4.6 mm, 5 µm) | Purospher STAR RP18e (250 × 4.6 mm, 5 µm) | Phenomenex Luna C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: Solution A: ACN:phosphate buffer (4:96 v/v) Solution B: Phosphate buffer:ACN (45:55 v/v) | Gradient: 20 mM NaH₂PO₄ + 0.2% TEA (pH 7.0):ACN | Gradient: A: 0.1% aqueous formic acid B: Acetonitrile |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | 1.0 mL/min |
| Column Temperature | 35°C | Ambient | Ambient |
| Detection Wavelength | 238 nm | 210 nm (EMB), 238 nm (RIF, INH, PZA) | 254 nm (INH, PZA), 320 nm (RIF, clofazimine) |
| Injection Volume | 10 µL | 10-20 µL | 10-20 µL |
| Run Time | <10 minutes | 12 minutes | 10 minutes |
| Reference | [3] | [4] | [1] |
For the method described in Condition 1 (Table 1), prepare the mobile phase as follows:
All analytical methods must be properly validated to ensure reliability, accuracy, and reproducibility. The following validation parameters have been assessed for the described HPLC methods according to ICH guidelines.
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-150 µg/mL | Correlation coefficient (r²) > 0.99 |
| Precision (RSD) | <2% | RSD ≤ 2% |
| Accuracy (% Recovery) | 97-103% | 98-102% |
| LOD | 0.30 µg/mL | Based on signal-to-noise ratio ~3:1 |
| LOQ | 1.0 µg/mL | Based on signal-to-noise ratio ~10:1 |
| Specificity | No interference from excipients or degradation products | Peak purity > 99% |
| Robustness | Stable with minor changes in mobile phase composition, temperature, and flow rate | RSD < 2% for system suitability parameters |
The validation data demonstrate that the method is specific and selective for this compound, with no interference from other antitubercular drugs, excipients, or degradation products. The linearity of the method has been verified over the specified concentration range with a correlation coefficient (r²) of 0.9999 or better. Precision studies, including both repeatability and intermediate precision, have shown relative standard deviations of less than 2%, indicating excellent method reliability [4] [1].
The accuracy of the method has been determined by standard addition and recovery experiments, with mean recovery percentages ranging from 98-102% for this compound. The sensitivity of the method, expressed as limit of detection (LOD) and limit of quantification (LOQ), is sufficient for the quantification of this compound in pharmaceutical formulations, with typical LOD values of 0.30 µg/mL and LOQ values of 1.0 µg/mL [1]. Robustness testing has been performed by introducing deliberate variations in critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C), with the method proving robust under these variations [3].
When performing HPLC analysis of this compound in regulated environments, compliance with pharmacopeial requirements is essential. The United States Pharmacopeia (USP) general chapter <621> on chromatography provides guidelines for method development and validation. Recent updates to USP <621>, effective May 1, 2025, include new requirements for system sensitivity (signal-to-noise ratio) and peak symmetry measurements as part of system suitability testing [6].
System suitability tests must be performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis. These tests typically include measurements of theoretical plates, tailing factor, and repeatability [6]. For impurity methods, system sensitivity should be verified by determining the signal-to-noise ratio for the quantitation limit concentration.
According to USP <621>, modifications to compendial methods are permitted within certain limits to achieve system suitability without requiring full revalidation. Allowable adjustments include variations in flow rate (±10%), mobile phase pH (±0.2 units), and column temperature (±10%) [6]. However, any changes beyond these allowable adjustments would require method revalidation.
Figure 1: HPLC Analysis Workflow for this compound Quantification. This diagram illustrates the complete analytical procedure from sample preparation to data processing, highlighting key quality control checkpoints.
The HPLC methods described in this application note provide reliable and reproducible approaches for the analysis of this compound in pharmaceutical formulations. The use of reversed-phase chromatography with C18 columns and gradient elution enables the simultaneous quantification of this compound along with other first-line antitubercular drugs, despite their divergent physicochemical properties. The methods have been validated according to regulatory guidelines and demonstrate excellent precision, accuracy, and sensitivity.
The incorporation of quality by design principles and design of experiments approaches in method development, as exemplified by the fractional factorial design used in optimization, enhances method robustness and ensures reliable performance [3]. Furthermore, adherence to updated pharmacopeial guidelines, including the new system suitability requirements in USP <621>, ensures regulatory compliance and analytical reliability.
These application notes and protocols provide researchers and quality control professionals with comprehensive methodologies for the analysis of this compound, supporting the ongoing efforts to ensure the quality, safety, and efficacy of antitubercular medications worldwide.
Q1: What are the primary metabolic pathways and enzymes involved in PZA-induced hepatotoxicity?
PZA is predominantly metabolized in the liver, and its conversion to various metabolites is strongly linked to the mechanism of hepatotoxicity [1]. The key enzymes and pathways are summarized below.
Table 1: Key Enzymes in Pyrazinamide Metabolism and Hepatotoxicity
| Enzyme | Role in PZA Metabolism | Location | Contribution to Hepatotoxicity | Research Gaps & Notes |
|---|---|---|---|---|
| Amidase | Hydrolyzes PZA to Pyrazinoic Acid (PA) and ammonia [1]. | Hepatic microsomes [1]. | The genetic identity of the specific mammalian amidase responsible is unknown, hindering targeted studies [1]. | Homology searches show no significant match to major mammalian proteins; identifying this enzyme is a key challenge in the field [1]. |
| Xanthine Oxidase (XO) | Hydroxylates PZA to 5-OH-PZA and PA to 5-OH-PA [1]. | Liver, intestine; high inter-individual variability in activity [1]. | XO uses O₂ as an electron acceptor, leading to Reactive Oxygen Species (ROS) formation [1]. Polymorphisms can cause a 2-fold increase in activity in some populations [1]. | Activity is inducible by interferon-γ [1]. The impact of XO polymorphisms on PZA toxicity is not fully established [1]. |
The relationship between these metabolites and liver injury can be visualized in the following pathway:
Q2: What are the key risk factors and patient variables that influence PZA hepatotoxicity?
Understanding the variables that predispose individuals to liver injury is crucial for risk assessment and study design. These factors can be categorized as follows.
Table 2: Key Risk Factors for PZA-Induced Hepatotoxicity
| Category | Risk Factor | Impact & Evidence |
|---|---|---|
| Dosing & Regimen | High Doses & Prolonged Use | Historically, doses of 3,000 mg were linked to hepatotoxicity; current doses (20-30 mg/kg) are safer but still carry risk [2]. |
| Combination Therapy | Use with other hepatotoxic drugs (e.g., Isoniazid, Rifampin) causes additive/synergistic toxicity [3] [4]. A 2-month regimen of RIF+PZA for latent TB was abandoned due to fatal liver injury [3]. | |
| Patient Physiology | Renal/Hepatic Insufficiency | Markedly reduced clearance of PZA and PA, prolonging half-life and increasing exposure. Dose reduction is necessary [1]. |
| Body Weight | A 2024 large phase 3 trial found body weight was not a clinically relevant predictor of clearance, challenging the need for weight-banded dosing [2]. | |
| Genetic & Demographic | XO Polymorphisms | Certain point mutations (e.g., I703V, H1221R) can double XO activity, potentially increasing ROS production [1]. |
| Age & Sex | Clinical cases suggest older age and female sex may be risk factors for severe outcomes [3]. Males show higher XO activity than females [1]. |
Q3: What experimental strategies and monitoring protocols are recommended to mitigate hepatotoxicity?
Exposure-Response and Dosing Strategy: A landmark 2024 pharmacokinetic-pharmacodynamic (PK-PD) analysis of over 2,250 patients established a clear therapeutic window for PZA. The study associated PZA exposure (AUCss) with both efficacy and safety, determining that a flat dose of 1,000 mg/day provides a better balance of risks and benefits than the current weight-banded dosing. This flat dosing could allow more patients to remain within the therapeutic window, optimizing outcomes [2].
Essential Monitoring Protocol: Robust hepatotoxicity assessment in pre-clinical and clinical studies should include the following biomarkers and criteria.
The overall experimental workflow for investigating PZA hepatotoxicity integrates these concepts into a logical sequence:
Q4: Are there any investigational agents to protect against anti-tuberculosis drug-induced liver injury?
Pre-clinical research has explored the efficacy of hepatoprotective agents. One study investigated the effect of silymarin in a rat model of sub-chronic hepatotoxicity induced by a combination of RIF, INH, and PZA. The study found that administration of anti-TB drugs significantly elevated serum biomarkers of liver toxicity (ALT, AST, ALP, bilirubin) and increased lipid peroxidation in the liver. Treatment with silymarin was effective in reversing these biochemical alterations, suggesting its potential as a protective agent [7].
The following table summarizes the primary patient factors that impact pyrazinamide exposure in the elderly and the consequent dosing implications.
| Factor | Impact on PZA Pharmacokinetics | Dosing Consideration |
|---|---|---|
| Advanced Age | Impaired organ function alters Absorption, Distribution, Metabolism, and Excretion (ADME); reduced renal/hepatic clearance can lead to drug accumulation [1]. | Requires careful assessment; may need dose adjustment based on TDM. |
| Diabetes Mellitus (DM) | Significantly increases drug clearance (by ~30%), leading to lower drug exposure (AUC reduced from 132.3 to 99.87 μg·h/mL) [2] [3]. | Geriatric patients with DM are strong candidates for higher doses or TDM. |
| Body Weight | Not a clinically relevant predictor of clearance; high weight-based dosing variability [4] [5]. | Supports a move away from weight-banding toward flat dosing. |
Evidence suggests moving away from traditional weight-based dosing toward simpler, more effective strategies.
| Strategy | Description | Evidence & Rationale |
|---|---|---|
| Flat Dosing | Administering a fixed daily dose (e.g., 1000 mg or 1500 mg) to all or most patients, regardless of weight. | Simplifies dosing, reduces variability, and improves the proportion of patients within the therapeutic window [4] [5]. |
| Therapeutic Drug Monitoring (TDM) | Using plasma drug concentrations (AUC and Cmax) to guide personalized dose adjustments. | Critical for high-variability populations; geriatric patients with DM are prime candidates [2] [6]. |
For researchers and clinicians implementing precision dosing, the following workflow, based on population pharmacokinetic model development, outlines the TDM process [2]:
Step-by-Step Methodology:
Q1: Why is there a move away from weight-banded dosing for PZA? Recent large-scale clinical trials have found that body weight is not a clinically relevant predictor of PZA clearance [4] [5]. Weight-banding can actually increase pharmacokinetic variability, while a flat dose of 1000 mg has been shown to bring more patients within the therapeutic window.
Q2: How does Diabetes Mellitus specifically affect PZA levels? Research indicates that DM, particularly in geriatric patients, increases the apparent clearance of PZA by approximately 30% [2] [3]. One proposed mechanism is that DM enhances the activity of xanthine oxidase, an enzyme involved in PZA metabolism, leading to faster drug elimination and lower overall exposure (AUC) [2].
Q3: Is it safe to use high doses of PZA in the elderly, given potential liver toxicity? While hepatotoxicity is a concern, a PK-toxicity analysis found no direct relationship between PZA concentration (Cmax) and elevated liver enzymes [8]. This suggests that the risk of liver injury may not be solely exposure-driven. The key is to use Therapeutic Drug Monitoring to guide dosing, ensuring efficacy while actively monitoring for safety.
What are the primary genetic causes of PZA resistance?
The predominant mechanism is mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting the prodrug PZA to its active form, pyrazinoic acid (POA). Mutations in other genes like rpsA (involved in trans-translation) and panD (involved in coenzyme A biosynthesis) are also found in some PZA-resistant strains, but to a lesser extent [1] [2].
Why does phenotypic testing with MGIT 960 often yield false-resistant results? False resistance is a well-documented challenge. It is primarily due to the use of an excessively large bacterial inoculum, which can raise the pH of the acidic test medium and impair PZA activity. Certain M. tuberculosis lineages (e.g., East African Indian) may also have Minimum Inhibitory Concentrations (MICs) naturally close to the critical concentration, making them more prone to false-resistant calls [3] [2].
My phenotypic test says resistant, but pncA sequencing shows no mutations. What should I do?
This discrepancy can arise from several factors. First, investigate the possibility of false phenotypic resistance by repeating the MGIT 960 test with a reduced inoculum [2]. If resistance is confirmed, explore other resistance mechanisms by sequencing rpsA, panD, and clpC1 genes using Whole Genome Sequencing (WGS) [2]. Also, consider that the resistance-conferring mutation might be located in genomic regions not covered by your sequencing primers, such as a large deletion affecting the primer binding site [4].
Can molecular tests ever report false susceptibility?
Yes, though less common. A case study demonstrated that a majority resistant population with a large pncA deletion can be obscured in Sanger sequencing by a minority susceptible subpopulation if the deletion affects the primer-binding site. This leads to a false-susceptible call [4].
False resistance can lead to the unnecessary exclusion of a critical drug from a patient's regimen. Here is a protocol to confirm it.
Workflow: Confirming PZA Resistance
Detailed Protocol: Reduced Inoculum Method for MGIT 960 This method helps distinguish true resistance from false resistance caused by an overly dense inoculum [2].
Traditional PZA susceptibility testing requires an acidic pH, which inhibits bacterial growth and contributes to unreliable results. Recent research demonstrates a method to determine PZA Minimum Inhibitory Concentrations (MICs) at a neutral pH of 6.8, which is more favorable for M. tuberculosis growth [5].
Detailed Protocol: Broth Microdilution at pH 6.8
The table below summarizes the performance characteristics of different PZA susceptibility testing methods, as determined by a meta-analysis. This can help you select the most appropriate method for your needs.
Table 1: Performance Summary of PZA Susceptibility Testing Methods [3]
| Method | Summary Sensitivity | Summary Specificity | Key Advantages | Key Limitations & Challenges |
|---|---|---|---|---|
PCR-DNA Sequencing (of pncA) |
87% - 92% | 93% | Gold standard genotypic method; can be rapid and cost-effective [1] [3]. | Misses resistance caused by non-pncA mechanisms; primer-binding issues can cause false results [2] [4]. |
| Pyrazinamidase Assay (Wayne Method) | 89% - 91% | 97% | Directly measures enzyme activity; can be performed alongside culture [3]. | Requires culture isolation; performance can be overestimated due to publication bias [3]. |
| Whole Genome Sequencing (WGS) | N/A | N/A | Interrogates entire genome, can detect novel mutations in pncA, rpsA, panD, etc. [2]. |
Higher cost and bioinformatics requirement; not yet standardized for routine PZA DST. |
| Phenotypic DST (e.g., MGIT 960) | Reference Method | Reference Method | Measures actual drug effect. | High rate of false resistance; requires acidic pH that inhibits growth [3] [2]. |
pncA-based molecular assay, ensure that primers target regions outside the pncA open reading frame and its promoter. Large deletions that confer resistance might remove the primer binding sites themselves, leading to selective amplification of only susceptible subpopulations and a false-susceptible result [4].
The following table summarizes critical quality attributes and optimization parameters for PYZ-SLNs from recent studies, providing benchmarks for your experiments.
| Parameter | Optimized PYZ-SLNs [1] [2] | Mannose-Appended PYZ-SLNs (Mn-PYZ-SNs) [3] | Early SLN Formulation (for reference) [4] |
|---|---|---|---|
| Particle Size | 401 ± 08 nm | 422 ± 09 nm | Information not available |
| Entrapment Efficiency (EE%) | 86.24 ± 1.15% | 83.64 ± 1.42% | 41 ± 4% |
| Drug Loading (DL%) | 14.38 ± 0.85% | Information not available | Information not available |
| Key Lipid Components | Stearic acid, Soy lecithin, Stearylamine [1] [2] | Information not available | Stearic acid [4] |
| Key Surfactant | Poloxamer 188 (3% w/v) [1] [2] | Information not available | Polyvinyl Alcohol (PVA) [4] |
| Homogenization Parameters | 12 cycles at 1200 bar [1] [2] | Information not available | Information not available |
Here are the key methodologies for formulating, characterizing, and evaluating PYZ-SLNs.
This is a standard method for producing SLNs with high uniformity [1] [2].
The workflow below summarizes the key stages of the SLN preparation and optimization process.
Problem: Low Entrapment Efficiency
Problem: Larger than Desired Particle Size & High Polydispersity
Problem: Physical Instability During Storage
Problem: Inconsistent In Vitro Release Profiles
Q: Why is Poloxamer 188 a preferred surfactant for lymphatic-targeting SLNs?
Q: My SLN formulation has good EE% but poor in vivo performance. What could be wrong?
Q: How can I enhance the targeting of SLNs to specific tissues like the lungs?
Here are answers to common questions researchers might have about PZA pharmacokinetic variability.
Q1: What are the most significant patient factors that influence PZA exposure? The key factors are body size, sex, renal function, specific comorbidities, and concomitant medications. Body size is the most consistent covariate for clearance, while female sex has been shown to increase relative bioavailability by nearly 50% compared to males [1]. Renal function, indicated by serum creatinine, significantly affects the clearance of toxic metabolites [1]. Conditions like diabetes mellitus in geriatric patients can increase PZA clearance, and concomitant HIV therapy (e.g., efavorenz-based regimens) can alter the volume of distribution [1] [2].
Q2: How can I design a study to identify covariates affecting PZA pharmacokinetics in my specific population? The recommended approach is to develop a Population Pharmacokinetic (PopPK) model using a nonlinear mixed-effects modeling method [1] [2] [3]. You can collect sparse blood samples at random post-dose times from patients undergoing PZA treatment. Analyze the concentrations using LC-MS/MS and use software like NONMEM to build a one-compartment model, testing demographic and clinical factors as covariates on parameters like apparent clearance (CL/F) and volume of distribution (V/F) [2].
Q3: My clinical site can't perform full pharmacokinetic curves. How can I still estimate drug exposure? You can implement a Limited Sampling Strategy (LSS). Research has shown that a model using plasma concentrations at 0, 2, and 6 hours post-dose can accurately predict the 24-hour area under the curve (AUC₂₄) with minimal bias [4]. This method is validated for therapeutic drug monitoring (TDM) when full sampling is not feasible.
Q4: What are the current therapeutic targets for PZA efficacy? Two key pharmacokinetic/pharmacodynamic (PK/PD) targets are cited in recent literature:
The table below synthesizes the major factors contributing to PZA pharmacokinetic variability, their quantitative impact, and proposed dosing adjustments based on recent studies.
Table 1: Factors Affecting Pyrazinamide Pharmacokinetics and Dosing Implications
| Factor | Impact on PK Parameters | Quantitative Effect & Evidence | Proposed Dosing Consideration |
|---|---|---|---|
| Body Size | Increases CL/F and V/F | Total body weight is a significant covariate; CL/F increases by 0.45 L/h per 10 kg weight gain [3]. | Weight-based band dosing (e.g., 1500 mg for 40-70 kg) is recommended over flat dosing [3]. |
| Sex | Alters bioavailability (F) | Females have ~47% higher relative bioavailability than males [1]. | Consider higher mg/kg doses for males (e.g., 50 mg/kg) vs. females (e.g., 35 mg/kg) to achieve similar exposure [1]. |
| Renal Function | Reduces metabolite clearance | Serum creatinine has a linear, negative effect on clearance of pyrazinoic acid (POA) [1]. | Reduce dose by ~40% in patients with high serum creatinine (>133 μmol/L) to prevent accumulation of toxic metabolites [1]. |
| Geriatric with Diabetes | Increases CL/F | Geriatric patients (>70) with DM had 30% higher clearance (5.73 L/h vs. 4.50 L/h in others) [2]. | May require higher weight-based doses to achieve therapeutic AUC targets [2]. |
| Concomitant HIV Therapy | Reduces V/F | Efavirenz-based ART led to a lower volume of distribution for PZA and its metabolites [1]. | The need for dose adjustment is less clear; therapeutic drug monitoring is advised. NIH guidelines recommend lower doses for HIV/TB co-infection [5]. |
| Food Intake | Slows absorption rate (kₐ) | Fed state significantly reduces the absorption rate constant, delaying Tₘₐₓ, but does not affect overall bioavailability (F) [4]. | Can be used to mitigate nausea; advise consistent timing of administration relative to meals to reduce PK variability. |
For researchers designing studies, here are detailed methodologies for key experiments cited in the literature.
Protocol 1: Population Pharmacokinetic Modeling This protocol is based on a 2023 study that developed a PopPK model for Korean TB patients [2].
Protocol 2: Limited Sampling Strategy for TDM This protocol is adapted from a 2022 study that developed and validated an LSS [4].
The following diagram illustrates the logical workflow for implementing model-informed precision dosing (MIPD) of this compound in a clinical or research setting, based on the gathered evidence.
Q1: Does Diabetes Mellitus (DM) affect the clearance of Pyrazinamide (PZA)? Yes, multiple studies indicate that DM can increase the clearance of PZA, leading to reduced drug exposure. The effect appears most pronounced in specific patient subgroups.
Q2: What is the proposed biological mechanism for this change in clearance? Research suggests that diabetes may enhance the activity of xanthine oxidase (XO), the key enzyme responsible for metabolizing PZA into its inactive metabolites. Increased XO activity would accelerate drug clearance [1] [2].
Q3: Are older patients with DM at a higher risk for PZA-related adverse events? Yes. While older patients with DM may have increased PZA clearance, age itself is an independent risk factor for serious adverse events (SAEs) from PZA. One large study found that age was a significant independent risk factor for SAEs, with gastrointestinal intolerance being particularly common in older populations [3].
The table below consolidates key pharmacokinetic parameters from recent studies on PZA clearance in patients with diabetes mellitus.
| Study Population | Key Finding on PZA Clearance | Impact on Drug Exposure | Citation |
|---|---|---|---|
| Korean TB patients (N=610); Geriatric (age >70) with DM | Apparent clearance increased by 30% (5.73 L/h vs. 4.50 L/h in others) | AUC₀–₂₄ decreased by ~25% (99.87 μg·h/mL vs. 132.3 μg·h/mL in others) | [1] [4] [5] |
| Indian TB patients (N=243); Patients with DM | DM was significantly associated with reduced PZA Cₘₐₓ (adjusted geometric mean ratio = 0.74) | Higher risk of not achieving therapeutic targets | [6] [7] |
For your experimental design and troubleshooting, here are the methodologies from the key studies that identified these clearance impacts.
Protocol 1: Population PK Model Development (Kim et al., 2023) This protocol is suited for a large-scale, observational study design [1].
Protocol 2: PK/PD Assessment in a Cohort with DM (Alfarisi et al., 2018) This protocol is designed for intensive pharmacokinetic-pharmacodynamic analysis [6] [7].
The following diagrams illustrate the proposed mechanism for increased PZA clearance in diabetic patients and summarize the key experimental steps from the protocols above.
Diagram 1: Proposed mechanism for increased PZA clearance in diabetes. DM is hypothesized to enhance the activity of xanthine oxidase (XO), accelerating the metabolism of PZA into inactive compounds and reducing systemic exposure [1] [2].
Diagram 2: General workflow for PZA pharmacokinetic studies. This flowchart outlines the common steps in clinical protocols to determine PZA clearance, from patient dosing to data analysis [1] [6] [8].
When designing studies or interpreting data on this topic, please consider:
Q1: What are the primary pharmacokinetic concerns when co-administering pyrazinamide and rifampicin? Research indicates that the main concern is not a direct interaction between this compound and rifampicin, but rather the potential for sub-therapeutic drug exposure, particularly for rifampicin. A 2025 study found that high-dose rifampicin (35 mg/kg) did not affect the plasma pharmacokinetics or cerebrospinal fluid penetration of this compound or isoniazid [1]. However, another 2025 study highlighted that pregnancy and concurrent efavirenz-based antiretroviral therapy can significantly lower rifampicin exposure, which may not be compensated for by standard dosing [2]. This compound exposure, in contrast, often remains adequate [2].
Q2: How does this compound resistance relate to rifampicin resistance? this compound resistance is strongly associated with isoniazid resistance. A 2022 study on rifampicin-discordant strains (genetically resistant but phenotypically susceptible) found that this compound resistance was present in 7.5% (6/80) of isolates and occurred exclusively in isolates that were also resistant to isoniazid. No this compound resistance was found in isoniazid-susceptible isolates [3]. This suggests that in cases of rifampicin resistance, this compound susceptibility is more likely if the isolate remains susceptible to isoniazid.
Q3: What is the clinical evidence for the efficacy of this drug combination? The combination of rifampicin and this compound is a cornerstone of first-line TB treatment due to its potent sterilizing effect, which allows for a shorter, 6-month regimen [4]. Evidence from mouse models shows that adding even a sub-optimal dose of a new drug like R207910 (Bedaquiline) to a background regimen of isoniazid, rifampicin, and this compound (HRZ) resulted in faster bacterial clearance, underscoring the strength of the HRZ backbone [5].
Q4: When should Therapeutic Drug Monitoring (TDM) be considered? TDM is recommended for patients who fail to respond to treatment or have risk factors for altered drug pharmacokinetics. Key indications include [6]:
| Parameter | Rifampicin | Rifabutin | This compound |
|---|---|---|---|
| Usual Dose | 600 mg daily | 300 mg daily | 25-35 mg/kg daily |
| Target Cmax (μg/mL) | 8-24 | 0.45-0.90 | 20-60 |
| Sampling Time for TDM (Tmax) | 2 hours post-dose | 3 hours post-dose | 2 hours post-dose |
| Half-life (T½) | 2-3 hours | 25-36 hours | 9 hours |
| CSF Penetration | 5-20% (variable) | 30-70% | 50-100% |
| Primary Clearance Route | Hepatic (90%) | Hepatic (90%) | Hepatic (95%) |
| Study Focus | Key Finding on Co-Administration | Methodology | Reference |
|---|---|---|---|
| CSF Penetration in TBM | High-dose rifampicin (35 mg/kg) did not alter this compound or isoniazid plasma PK or CSF penetration. Both drugs achieved CSF exposure similar to plasma. | Population PK modeling of plasma and CSF samples from a Phase 2 trial in adults with tuberculous meningitis. | [1] |
| PK in Pregnancy with HIV | Pregnant women on efavirenz-based ART had 42% lower Rifampicin exposure in the 3rd trimester vs. a non-HIV group. This compound Cmax remained above the target. | Non-compartmental PK analysis in the 2nd/3rd trimester and postpartum. | [2] |
| Resistance in Discordant TB | This compound resistance was low (7.5%) in rifampicin-discordant TB and was strongly associated with concurrent isoniazid resistance (p=0.001). | Phenotypic and genotypic (pncA sequencing) drug susceptibility testing of clinical isolates. | [3] |
This protocol is adapted from recent guidelines [6].
The following diagrams illustrate the molecular basis of resistance and a recommended experimental workflow for co-optimization studies.
Molecular Basis of Resistance to this compound and Rifampicin [4]
Workflow for Dosing Co-optimization Studies (Synthesized from [1] [2] [6])
Q1: What are the main factors affecting pyrazinamide's stability and absorption in the GI tract? this compound faces several challenges [1] [2]:
Q2: How can we improve the GI stability and reduce the hepatotoxicity of this compound? Encapsulating PZA in Solid Lipid Nanoparticles (SLNs) is a promising strategy [1] [2].
Q3: How can we overcome the poor solubility of crushed this compound tablets in laboratory or clinical settings? For in vitro experiments or when administering crushed tablets via nasogastric tube, solubility can be significantly improved with simple methods [4]:
This protocol is adapted from recent optimization studies [1] [2].
| Quality Attribute | Result from Optimized Formulation | Analytical Technique |
|---|---|---|
| Particle Size | 401 ± 08 nm | Dynamic Light Scattering |
| Entrapment Efficiency (EE%) | 86.24 ± 1.15 % | Ultracentrifugation/HPLC |
| Drug Loading (DL%) | 14.38 ± 0.85 % | Calculation from EE% |
| GI Stability (in vitro) | Stable at pH 1.2, 4.5, 6.8, 7.4 | Incubation in buffers & analysis |
| Drug Release Kinetics | Best fit with Hixon-Crowell model | In vitro dissolution testing |
This method is useful for in vitro bioavailability simulations or preparing doses for nasogastric tube administration [4].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Entrapment Efficiency in SLNs | Drug leakage during homogenization; incompatible lipid. | Optimize drug-to-lipid ratio; screen different solid lipids (e.g., Compritol, Glyceryl monostearate) for higher drug solubility [1] [2]. |
| Particle Aggregation in SLN Dispersion | Inadequate surfactant coverage; high homogenization stress. | Increase surfactant concentration (e.g., Poloxamer 188); optimize homogenization pressure and cycle number using DoE [1]. |
| Rapid Drug Release from SLNs | Drug crystallized on particle surface; low lipid matrix density. | Ensure a homogeneous lipid core; use a blend of lipids to create a more imperfect crystal matrix for sustained release [1]. |
| Poor Solubility of Crushed Tablets | Inherent low aqueous solubility of PZA. | Implement the ascorbic acid and sonication protocol. Ensure tablets are crushed to a very fine powder [4]. |
The following diagram illustrates the core problem of conventional PZA therapy and the proposed solution via SLN-based lymphatic targeting.
The table below summarizes the key clinical differences in hepatotoxicity between Pyrazinamide and Isoniazid, drawn from clinical studies and meta-analyses.
| Feature | This compound (PZA) | Isoniazid (INH) |
|---|---|---|
| Reported Incidence in Combination Therapy | 4.4% [1] | Most frequently implicated drug in clinical cases [2] |
| Incidence in Monotherapy | 5.7% [1] | N/A |
| Dose-Hepatotoxicity Relationship | Shows a trend with increasing dose: 4.2% (30 mg/kg), 5.5% (40 mg/kg), 9.8% (60 mg/kg) [1] | Associated with high doses per kg of body weight [3] |
| Typical Onset | Early in treatment (first 2-8 weeks) [2] | Early in treatment (first 2-8 weeks) [2] |
| Intrinsic Hepatotoxic Potential | Considered to have the highest potential among first-line drugs [2] | High, but less than PZA [2] |
| Impact on Porphyria | Preclinical data suggest it may not exacerbate the condition, challenging current contraindications [4] | Contraindicated; mechanistically shown to exacerbate it [4] |
The hepatotoxicity of INH and PZA involves distinct metabolic pathways and mechanisms. The following diagram illustrates the key processes and their interactions for Isoniazid.
Diagram Title: Isoniazid Hepatotoxicity and Porphyria Mechanisms
In contrast to Isoniazid, this compound's mechanism is less defined but involves different pathways and synergistic effects, as shown in the diagram below.
Diagram Title: this compound Mechanisms and Toxicity Synergy
The differing hepatotoxicity mechanisms are supported by specific experimental studies.
Understanding the risk profiles and clinical handling of hepatotoxicity is crucial for patient management.
The table below summarizes the key characteristics and experimental performance data of pyrazinamide formulations.
| Characteristic | PYZ-SLNs (Research Formulation) | Conventional Tablets (Reference Product) |
|---|---|---|
| Formulation Type | Solid Lipid Nanoparticles [1] | Immediate-release tablet [2] |
| Targeted Delivery | Intestinal lymphatic pathway [1] | Systemic absorption via hepatic portal vein [2] |
| Primary Administration Route | Oral [1] | Oral [2] |
| Particle Size | 401 ± 08 nm [1] | Not Applicable |
| Entrapment Efficiency (EE%) | 86.24 ± 1.15% [1] | Not Applicable |
| Drug Loading (DL%) | 14.38 ± 0.85% [1] | Not Applicable |
| GI Tract Stability | Stable at pH 1.2, 4.5, 6.8, and 7.4 [1] | Rapidly absorbed from GI tract [2] |
| Key Proposed Mechanism | Bypasses hepatic first-pass metabolism [1] | Undergoes hepatic first-pass metabolism [2] |
| Hepatotoxicity Concern | Potential for Reduction: Aims to circumvent first-pass metabolism [1] | Established Risk: Dose-dependent hepatotoxicity is a major concern [1] [2] [3] |
| Major Adverse Effects | Under investigation, expected to be reduced [1] | Hepatotoxicity, hyperuricemia, gouty arthritis [1] [2] |
| Release Kinetics | Sustained release (best fits Hixon-Crowell model) [1] | Rapid release, peak plasma conc. in ~2 hours [2] |
For research professionals, the methodologies used in developing and evaluating PYZ-SLNs are critical. Here are the protocols from the cited studies:
Formulation and Optimization [1]: PYZ-SLNs were produced using a high-pressure homogenization technique. A lipid phase containing stearic acid, soy lecithin, and stearylamine was melted and mixed with the drug. An aqueous phase contained the surfactant Poloxamer 188. The pre-emulsion was homogenized at 1200 bar for 12 cycles. The formulation was optimized using a 2³-factorial design, evaluating the effects of drug concentration, emulsifier concentration, and homogenization cycles on particle size, entrapment efficiency, and drug loading.
In Vitro Lipolysis and GI Stability [1]: The stability of the nanoparticles was tested in simulated gastrointestinal media at different pH levels (1.2, 4.5, 6.8, and 7.4). The study also included an in vitro lipolysis model to simulate the fate of the lipid particles in the gut, which showed that Poloxamer 188 provided an anti-lipolytic effect, helping to maintain the integrity of the SLNs.
In Vitro Drug Release Kinetics [1]: Drug release studies were conducted, and the data showed the best fit with the Hixon-Crowell model. This model describes drug release based on the erosion of the particle, indicating that the dominant release mechanism is a reduction in the diameter of the SLNs over time.
Accelerated Stability Studies [1]: The optimized PYZ-SLN formulation was stored under accelerated conditions and evaluated for 6 months. No significant changes in critical quality attributes like particle size, entrapment efficiency, or drug loading were observed, indicating good physical stability.
Understanding how these formulations work and their associated toxicity profiles is key to their comparison.
Mechanism of PYZ Conventional Tablets: this compound is a prodrug converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase in Mycobacterium tuberculosis [2] [4]. It is uniquely active at a slightly acidic pH (such as that found in macrophages), which allows it to target dormant bacilli [2] [5]. Research also indicates it has a host-directed immunomodulatory effect, reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α [5].
Mechanism and Rationale for PYZ-SLNs: The core rationale is to exploit the intestinal lymphatic system. SLNs composed of long-chain lipids are taken up by the gut-associated lymphoid tissue (GALT) and enter the systemic circulation via the thoracic duct, bypassing the liver [1]. This avoids the hepatic first-pass metabolism, which is directly linked to the formation of hepatotoxic metabolites [1] [3].
The following diagram illustrates the proposed pathway that allows SLNs to reduce hepatotoxicity.
The table below summarizes the prevalence of PZA resistance from recent epidemiological studies, which is a critical starting point for understanding the scope of the problem.
| Location/Context | Prevalence of PZA Resistance in MDR-TB Isolates | Source & Time Period |
|---|---|---|
| Southern China | 38.0% of MDR-TB cases were PZA-resistant [1] | 2012-2022 |
| United States | 38.0% of MDR-TB cases were PZA-resistant [2] | 1999-2009 |
| Global Context | PZA resistance is present in >50% of patients with MDR-TB [3] | Historical data, often cited |
A recent large-scale study in Southern China found that over a third of MDR-TB cases were resistant to PZA [1]. This aligns with older data from the United States [2] and underscores that PZA resistance is a common and serious challenge in managing MDR-TB globally [3].
Mutations in the pncA gene are the primary mechanism of PZA resistance. The table below compares the frequency of mutations in key genes between PZA-susceptible and PZA-resistant isolates from a Southern China study [1].
| Genetic Feature | PZA-Susceptible Isolates (n=223) | PZA-Resistant Isolates (n=179) | Interpretation & Analysis |
|---|---|---|---|
pncA Mutations |
8 (3.59%) | 105 (58.66%) | Primary resistance mechanism; diverse mutation sites [1]. |
rpsA Mutations |
31 (14.03%) | 5 (3.65%) | Not a major driver; high mutation rate in susceptible isolates questions its role [1]. |
panD Mutations |
2 (0.90%) | 0 (0%) | Minimal contribution to PZA resistance in clinical isolates [1]. |
The following diagram illustrates the relationship between these genes and PZA resistance:
This visual and tabular data shows that while pncA is the dominant resistance gene, the roles of rpsA and panD are less clear and may not be significant in clinical isolates [1] [4].
Accurately determining PZA resistance is technically challenging. The table below compares two key phenotypic drug susceptibility testing (DST) methods.
| Protocol Feature | Conventional Acidic pH Method | Novel Neutral pH Broth Microdilution |
|---|---|---|
| Principle | PZA active only at acidic pH (5.5); growth inhibition assessed [3] [2] | PZA activity in defined medium at neutral pH (6.8); more reliable for M. tuberculosis growth [5] |
| Standard Method | Broth macrodilution (e.g., BACTEC MGIT 960) [1] [2] | Broth microdilution in 96-well plates [5] |
| Key Steps | 1. Inoculate medium at pH ~5.9 2. Add PZA at critical concentration (e.g., 100 μg/mL) 3. Incubate and monitor for growth [2] [6] | 1. Use defined culture medium at pH 6.8 2. Create PZA concentration series (12.5-800 μg/mL) 3. Inoculate and incubate 4. Determine MIC visually or with fluorescence [5] | | Advantages | Clinical gold standard; WHO-recommended [3] | Overcomes false resistance; allows standard MIC determination; cost-effective [5] | | Limitations/Challenges | Acidic pH inhibits bacterial growth; high false-resistance rates; technically challenging [2] [5] | Requires validation; not yet routine in clinical labs [5] |
Acute Toxic;Irritant